molecular formula C18H30ClNO4 B15345881 Benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride CAS No. 22684-78-2

Benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride

Cat. No.: B15345881
CAS No.: 22684-78-2
M. Wt: 359.9 g/mol
InChI Key: MBGTZOAOUKGRQG-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a 2-butoxy and 3-methoxy substitution on the aromatic ring. The ester moiety is a 2-(butylamino)ethyl group, and the structure is stabilized as a hydrochloride salt.

Properties

CAS No.

22684-78-2

Molecular Formula

C18H30ClNO4

Molecular Weight

359.9 g/mol

IUPAC Name

2-(2-butoxy-3-methoxybenzoyl)oxyethyl-butylazanium;chloride

InChI

InChI=1S/C18H29NO4.ClH/c1-4-6-11-19-12-14-23-18(20)15-9-8-10-16(21-3)17(15)22-13-7-5-2;/h8-10,19H,4-7,11-14H2,1-3H3;1H

InChI Key

MBGTZOAOUKGRQG-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH2+]CCOC(=O)C1=C(C(=CC=C1)OC)OCCCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the butoxy and methoxy groups through etherification reactions. The butylaminoethyl ester group is then introduced via an esterification reaction, and the final product is obtained by converting the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled addition of reagents, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and thereby influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares the target compound with key analogs, focusing on substituents, molecular formulas, and molecular weights:

Compound Name CAS/ID Molecular Formula Molecular Weight Substituents (Benzoic Acid) Ester Group Amino Type
Target Compound - C₁₈H₂₉ClN₂O₄* ~359.89 2-butoxy, 3-methoxy 2-(butylamino)ethyl Primary amine
Diethylamino analog 22684-77-1 C₁₈H₂₉ClNO₄ 359.89 2-butoxy, 3-methoxy 2-(diethylamino)ethyl Tertiary amine
Isopropylamino analog 23966-71-4 C₁₇H₂₇ClNO₄ 345.86 2-butoxy, 3-methoxy 2-(isopropylamino)ethyl Secondary amine
Dimethylamino analog CID 32158 C₁₂H₁₇ClNO₄ 291.72 2-hydroxy, 3-methoxy 2-(dimethylamino)ethyl Tertiary amine
Tetracaine HCl 136-47-0 C₁₅H₂₅ClN₂O₂ 300.82 4-butylamino 2-(dimethylamino)ethyl Tertiary amine

*Assumed based on structural similarity to diethylamino analog.

Key Observations:

Substituent Positions: The target compound’s 2-butoxy and 3-methoxy groups differ from Tetracaine’s 4-butylamino substitution, which lacks alkoxy groups. The 2-hydroxy group in the dimethylamino analog (CID 32158) introduces hydrogen-bonding capacity, which may alter receptor binding .

Amino Group Modifications: The target’s primary amine (butylamino) contrasts with tertiary amines (diethylamino, dimethylamino) in analogs. Tetracaine’s tertiary amine contributes to its prolonged duration of action as a local anesthetic due to increased lipid solubility .

Molecular Weight :

  • The target compound’s higher molecular weight (~359.89 vs. Tetracaine’s 300.82) may reduce diffusion rates through biological barriers .
Tetracaine Hydrochloride (CAS 136-47-0):
  • Application : Widely used as a local anesthetic.
  • Physicochemical Properties : Melting point = 149°C; Boiling point = 389.4°C .
  • Toxicity : LD₅₀ (intraperitoneal in mice) = 70 mg/kg .
Target Compound and Analogs:
  • Ionization : The primary amine (pKa ~10.6) remains protonated at physiological pH, limiting blood-brain barrier penetration compared to tertiary amines (pKa ~8.5–9.5) .

Structural-Activity Relationships (SAR)

Alkoxy Substituents :

  • Butoxy and methoxy groups in the target compound may sterically hinder interactions with esterase enzymes, prolonging metabolic stability compared to unsubstituted analogs .
  • Methoxy at position 3 could enhance π-π stacking with aromatic residues in target proteins .

Amino Group Effects: Primary amines (target) exhibit faster renal clearance but lower membrane permeability than tertiary amines (Tetracaine) . Secondary amines (isopropylamino analog) balance lipophilicity and solubility, offering intermediate pharmacokinetic profiles .

Q & A

Basic: What are the optimal laboratory-scale synthesis conditions for this compound to maximize purity and yield?

Answer:
The synthesis involves esterification of 2-butoxy-3-methoxybenzoic acid with 2-(butylamino)ethanol, followed by hydrochloride salt formation. Key steps include:

  • Reagent ratios : Use a 1:1.2 molar ratio of benzoic acid derivative to the amino alcohol to drive esterification.
  • Catalyst : Employ p-toluenesulfonic acid (0.5–1 mol%) under reflux in anhydrous toluene for 6–8 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the ester intermediate. Hydrochloride salt formation is achieved via HCl gas bubbling in dry diethyl ether, yielding ~75–85% purity. Final recrystallization in ethanol/water (3:1) enhances purity to >95% .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Answer:
A multi-technique approach is critical:

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions (e.g., butoxy at C2, methoxy at C3) and ester linkage integrity.
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak at m/z 359.9 (M+H+^+) and fragmentation patterns (e.g., loss of HCl or butylaminoethyl group).
  • IR Spectroscopy : Absorbance at 1720–1740 cm1^{-1} confirms the ester carbonyl group .

Basic: What in vitro assays are recommended for preliminary screening of antimicrobial activity?

Answer:

  • Broth Microdilution : Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains at concentrations 1–256 µg/mL. Include controls (e.g., ampicillin) and measure minimum inhibitory concentrations (MICs).
  • Time-Kill Assays : Assess bactericidal kinetics at 2× MIC over 24 hours. Note: Hydrolysis of the ester linkage may alter activity over time, requiring pH-stabilized media (pH 7.4) .

Advanced: How can researchers resolve contradictions in reported antimicrobial efficacy across studies?

Answer:
Discrepancies may arise from hydrolysis-dependent activation or strain-specific sensitivity. Methodological adjustments include:

  • Hydrolysis Rate Control : Pre-incubate the compound in phosphate buffer (pH 7.4, 37°C) for 0–24 hours before testing. Correlate activity with hydrolysis kinetics (monitored via HPLC).
  • Standardized Strains : Use ATCC reference strains and harmonize inoculum sizes (e.g., 1×105^5 CFU/mL).
  • Synergy Testing : Combine with β-lactamase inhibitors if resistance mechanisms are suspected .

Advanced: What methodologies quantify hydrolysis kinetics of the ester linkage under physiological conditions?

Answer:

  • HPLC Monitoring : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to track parent compound decay and butylaminoethyl release over time.
  • UV-Vis Spectroscopy : Measure absorbance changes at 260 nm (ester carbonyl) and 280 nm (released amine).
  • pH-Dependence Studies : Conduct hydrolysis in buffers (pH 5.0–8.0) to simulate lysosomal vs. plasma environments. Half-life (t1/2_{1/2}) typically ranges from 2–8 hours at pH 7.4 .

Advanced: How can the compound’s interaction with inflammatory pathways be experimentally validated?

Answer:

  • Enzyme Inhibition Assays : Test against COX-2 or 5-lipoxygenase (5-LOX) using fluorometric kits. Compare IC50_{50} values to NSAIDs (e.g., ibuprofen).
  • Cytokine Profiling : Treat LPS-stimulated macrophages (RAW 264.7) and quantify TNF-α, IL-6 via ELISA. Dose-dependent suppression >50% at 10 µM suggests anti-inflammatory potential.
  • Molecular Docking : Model the butylaminoethyl group’s binding to COX-2 active sites (PDB: 5IKT) using AutoDock Vina .

Basic: What precautions are critical for handling and storing this compound?

Answer:

  • Storage : Keep in airtight, light-resistant containers at –20°C to minimize hydrolysis. Desiccate to prevent HCl salt deliquescence.
  • PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis. Avoid contact with strong oxidizers (e.g., peroxides) due to combustion risks.
  • Waste Disposal : Neutralize with sodium bicarbonate before incineration as hazardous organic waste .

Advanced: How does the hydrochloride salt enhance solubility, and what formulation strategies optimize bioavailability?

Answer:

  • Solubility : The hydrochloride salt increases aqueous solubility (>10 mg/mL) via ion-dipole interactions. Compare to free base solubility (<1 mg/mL) in simulated gastric fluid.
  • Formulation : Use liposomal encapsulation or cyclodextrin complexes (e.g., HP-β-CD) to prolong plasma half-life.
  • In Vivo Testing : Administer orally (10 mg/kg) in rodent models and measure plasma concentrations via LC-MS/MS over 24 hours .

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